1-(4-Chloro-2-iodobenzyl)cyclopropane-1-carbonitrile

Description

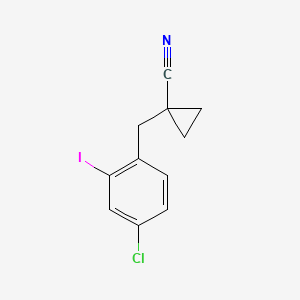

1-(4-Chloro-2-iodobenzyl)cyclopropane-1-carbonitrile is a cyclopropane derivative featuring a carbonitrile (-C≡N) group and a benzyl substituent with halogen atoms (Cl and I) at the 4- and 2-positions of the aromatic ring, respectively. This compound is of interest in medicinal chemistry and materials science due to its unique structural features, though its specific applications remain less documented compared to analogs .

Properties

Molecular Formula |

C11H9ClIN |

|---|---|

Molecular Weight |

317.55 g/mol |

IUPAC Name |

1-[(4-chloro-2-iodophenyl)methyl]cyclopropane-1-carbonitrile |

InChI |

InChI=1S/C11H9ClIN/c12-9-2-1-8(10(13)5-9)6-11(7-14)3-4-11/h1-2,5H,3-4,6H2 |

InChI Key |

QJNTVWWYBBTINE-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1(CC2=C(C=C(C=C2)Cl)I)C#N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(4-Chloro-2-iodobenzyl)cyclopropane-1-carbonitrile typically involves the reaction of 4-chloro-2-iodobenzyl chloride with cyclopropane-1-carbonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial production methods for this compound may involve bulk manufacturing processes, including custom synthesis and procurement .

Chemical Reactions Analysis

1-(4-Chloro-2-iodobenzyl)cyclopropane-1-carbonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the iodine or chlorine atoms are replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agent used.

Reduction Reactions: The compound can be reduced to form different products, depending on the reducing agent used.

Common reagents and conditions used in these reactions include bases like potassium carbonate, solvents like DMF, and oxidizing or reducing agents . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Chloro-2-iodobenzyl)cyclopropane-1-carbonitrile has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

Biology: The compound is used in biological studies to investigate its effects on various biological systems.

Medicine: The compound is studied for its potential therapeutic applications.

Industry: The compound is used in industrial processes for the production of various chemicals

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2-iodobenzyl)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues with Halogenated Aryl Groups

1-(4-Bromophenyl)cyclopropane-1-carbonitrile

- Molecular Weight : 222.09 g/mol (C₁₀H₈BrN) .

- Key Differences: Lacks the benzyl spacer and iodine atom present in the target compound.

1-(4-Bromo-2-methylphenyl)cyclopropane-1-carbonitrile

- Structure : Features a 4-bromo-2-methylphenyl group.

- Molecular Weight : 236.11 g/mol (C₁₁H₁₀BrN) .

- Key Differences :

1-(4-Chloropyridin-2-yl)cyclopropane-1-carbonitrile

- Structure : Pyridine ring replaces benzene, with chlorine at the 4-position.

- Molecular Formula : C₉H₇ClN₂ .

- Key Differences :

Analogs with Aliphatic or Functionalized Substituents

1-(2-Chloroethyl)cyclopropane-1-carbonitrile

- Structure : Aliphatic 2-chloroethyl chain instead of aromatic benzyl.

- Molecular Formula : C₆H₈ClN .

- Chlorine’s inductive effect stabilizes the nitrile group but lacks aromatic conjugation .

1-(Oxiran-2-ylmethyl)cyclopropane-1-carbonitrile

- Structure : Epoxide (oxirane) substituent.

- Molecular Weight: 123.15 g/mol (C₇H₉NO) .

- Key Differences :

Table 1: Key Properties of Selected Analogs

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |

|---|---|---|---|---|

| Target Compound | C₁₁H₁₀ClIN | 350.56 | 4-Cl, 2-I, benzyl linker | High lipophilicity, steric bulk |

| 1-(4-Bromophenyl)cyclopropane-1-carbonitrile | C₁₀H₈BrN | 222.09 | 4-Br, direct phenyl | Lower steric hindrance, moderate reactivity |

| 1-(4-Chloropyridin-2-yl)cyclopropane-1-carbonitrile | C₉H₇ClN₂ | 194.63 | 4-Cl, pyridine ring | Enhanced solubility, basicity |

| 1-(2-Chloroethyl)cyclopropane-1-carbonitrile | C₆H₈ClN | 145.59 | Aliphatic Cl | Flexible, less stable under acidic conditions |

Biological Activity

1-(4-Chloro-2-iodobenzyl)cyclopropane-1-carbonitrile is a chemical compound that has garnered attention in various fields of biological research due to its potential antimicrobial and anticancer properties. This article aims to explore its biological activity, focusing on recent findings regarding its efficacy against cancer cell lines and microbial pathogens.

- Molecular Formula : C10H8ClI

- Molecular Weight : 292.53 g/mol

- CAS Number : [Not specified]

The biological activity of this compound is believed to be linked to its structural features, which allow it to interact with various biological targets. The presence of halogen substituents (chlorine and iodine) may enhance its lipophilicity, potentially increasing cell membrane permeability and facilitating interaction with intracellular targets.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines. The following table summarizes the findings from various studies:

The compound's ability to induce apoptosis in cancer cells while sparing normal cells suggests a selective targeting mechanism, making it a promising candidate for further development in cancer therapeutics.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown notable antimicrobial activity against various pathogens. The following table outlines its effectiveness against selected microorganisms:

These results indicate that the compound possesses broad-spectrum antimicrobial properties, making it a candidate for developing new antimicrobial agents.

Case Studies

Several case studies have explored the biological activities of structurally similar compounds, providing insights into the potential applications of this compound:

- Study on Antitumor Activity : A study investigated a series of cyclopropane derivatives and their effects on various cancer cell lines, revealing that compounds with similar structural motifs exhibited enhanced cytotoxicity compared to their non-cyclopropane counterparts. This supports the hypothesis that the cyclopropane ring may play a crucial role in mediating biological effects .

- Research on Antimicrobial Properties : Another study focused on halogenated cyclopropanes and their interactions with bacterial membranes. The findings suggest that halogen substituents can significantly alter the membrane permeability of bacteria, leading to increased susceptibility to these compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.